molecular formula C16H16O8 B11155478 methyl {[5-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

methyl {[5-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B11155478
M. Wt: 336.29 g/mol
InChI Key: OCNWONJJLRTVSS-UHFFFAOYSA-N
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Description

Methyl {[5-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate: is a complex organic compound with the molecular formula C16H16O8 . This compound is part of the chromenone family, known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {[5-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-oxo-2H-chromen-7-ol and 2-methoxy-2-oxoethanol.

    Esterification: The hydroxyl group of 4-methyl-2-oxo-2H-chromen-7-ol undergoes esterification with 2-methoxy-2-oxoethanol in the presence of an acid catalyst, such as sulfuric acid, to form the intermediate compound.

    Acetylation: The intermediate compound is then acetylated using acetic anhydride in the presence of a base, such as pyridine, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl {[5-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester groups into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Methyl {[5-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl {[5-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-methoxy-2-oxoethoxy)acetate: Similar in structure but lacks the chromenone moiety.

    Methyl 2-[3-(2-methoxy-2-oxoethoxy)phenoxy]acetate: Similar but with a phenoxy group instead of the chromenone moiety.

Uniqueness

Methyl {[5-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is unique due to its chromenone structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H16O8

Molecular Weight

336.29 g/mol

IUPAC Name

methyl 2-[5-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C16H16O8/c1-9-4-13(17)24-12-6-10(22-7-14(18)20-2)5-11(16(9)12)23-8-15(19)21-3/h4-6H,7-8H2,1-3H3

InChI Key

OCNWONJJLRTVSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=CC(=C2)OCC(=O)OC)OCC(=O)OC

Origin of Product

United States

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